N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide
Description
N-[5-(Difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide is a complex organic compound known for its diverse applications in chemistry and biology. The structure consists of multiple functional groups, including a pyrazole ring, a piperidine ring, and a furan ring, making it a highly versatile molecule.
Properties
IUPAC Name |
N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O3/c1-10-6-7-23(12(8-10)13-5-4-11(2)25-13)17(24)20-14-9-15(22(3)21-14)26-16(18)19/h4-5,9-10,12,16H,6-8H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILZGAOMKMOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=C(O2)C)C(=O)NC3=NN(C(=C3)OC(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis process. The synthesis begins with the construction of the pyrazole and furan rings. These rings are then linked through a piperidine intermediary using various chemical reagents and catalysts. Typical reaction conditions involve the use of organic solvents like dichloromethane or ethanol, under controlled temperatures ranging from 20°C to 80°C.
Industrial Production Methods
Industrial-scale production leverages similar synthetic routes but optimizes them for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are employed to scale up the process, ensuring consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the furan ring, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced at various points, such as the piperidine ring, resulting in secondary amines.
Substitution: Substitution reactions, especially nucleophilic substitution at the pyrazole ring, are common.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon (Pd/C), Platinum dioxide (PtO₂).
Major Products
Major products of these reactions include various derivatives of the original compound with modifications at the pyrazole, piperidine, or furan rings, leading to enhanced or altered biological activities.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules for drug discovery.
Biology: Investigated for its potential as an enzyme inhibitor, affecting key biological pathways.
Medicine: Explored for its therapeutic potential in treating conditions like inflammation and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems, inhibiting or modulating their activity.
Pathways: The compound affects signaling pathways that control cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Uniqueness and List of Similar Compounds
Compared to similar compounds, it stands out due to its specific functional groups and their synergistic effects. Similar compounds include:
N-[4-(Difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.
N-[5-(Trifluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.
N-[5-(Difluoromethoxy)-2-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.
The differences in functional groups, such as fluorine substitution patterns, contribute to varied biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
